1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
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Description
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and methods for their synthesis have been of considerable interest .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
1,8-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, a related class of compounds, react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Future Directions
Mechanism of Action
Target of Action
The compound “1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione” is a derivative of naphthyridine . Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain naphthyridines act as sex hormone regulatory agents or anti-HIV agents . The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the wide range of biological activities associated with naphthyridines , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with naphthyridines , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
1-[2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-16-5-6-17(25)23(16)12-18(26)22-10-7-13(8-11-22)15-4-3-14-2-1-9-20-19(14)21-15/h1-4,9,13H,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPBLMWYIIMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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